Glyceryl ascorbate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

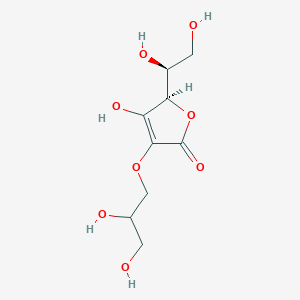

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQJCDIYBPYNT-ACFLWUFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269599 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120360-13-5 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of glyceryl ascorbate (B8700270), a stabilized derivative of Vitamin C. The document details both chemical and enzymatic synthesis routes, comprehensive characterization methodologies, and insights into its biological mechanisms of action.

Synthesis of Glyceryl Ascorbate

This compound is synthesized by attaching a glycerin molecule to ascorbic acid. This can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Direct chemical synthesis involves the reaction of L-ascorbic acid and glycerol (B35011). A common approach is a direct esterification reaction. Due to the multiple hydroxyl groups on both molecules, protecting groups may be necessary to ensure regioselectivity, favoring etherification at the C-2 or C-3 position of the ascorbic acid lactone ring. A general, unprotected synthesis is described below, though yields may be variable and purification challenging.

Experimental Protocol: Direct Esterification of L-Ascorbic Acid and Glycerol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-ascorbic acid in an excess of glycerol. A solvent such as dimethylformamide (DMF) can be used to aid dissolution.

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid, to the mixture.

-

Reaction: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base, such as sodium bicarbonate.

-

Purification: The crude product is then purified to isolate this compound. This is a critical and often challenging step due to the polarity of the product and the presence of unreacted starting materials and side products.

Purification Protocol: Column Chromatography

-

Stationary Phase: Pack a chromatography column with silica (B1680970) gel.

-

Eluent System: A gradient of ethyl acetate (B1210297) and methanol (B129727) is a common mobile phase for separating polar compounds. The optimal gradient will need to be determined empirically.

-

Fraction Collection: Load the crude product onto the column and begin elution. Collect fractions and analyze them by TLC to identify those containing the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods, often utilizing lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of ascorbic acid with glycerol in a non-aqueous medium.[1]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound [1][2]

-

Reaction Mixture: In a sealed vessel, suspend L-ascorbic acid and glycerol in a suitable organic solvent, such as 2-methyl-2-butanol (B152257) or acetone.[2] The molar ratio of glycerol to ascorbic acid is typically in excess to drive the reaction forward.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to the reaction mixture. Molecular sieves can be added to remove water produced during the reaction, which can improve the yield.[1]

-

Incubation: Incubate the mixture with agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 55-60 °C) for 24-72 hours.[2][3]

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme, which can be washed and potentially reused.

-

Purification: The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified using column chromatography as described in the chemical synthesis section.

| Synthesis Method | Key Reagents/Catalysts | Typical Conditions | Reported Yield | Reference |

| Chemical (Acylated Derivative) | L-ascorbic acid, n-butanoic anhydride, pyridine | 60°C, 3 hours | Not specified | [4] |

| Enzymatic (Ascorbyl Palmitate) | L-ascorbic acid, palmitic acid, immobilized lipase (Novozym 435) | 55°C, 1:8 molar ratio (ascorbic acid:palmitic acid) | 81% | [3] |

| Enzymatic (Ascorbyl Linoleate) | L-ascorbic acid, linoleic acid, Novozym 435 | 70°C, 1:9 molar ratio (ascorbic acid:linoleic acid) | up to 90% | [5] |

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound and confirming the position of the glyceryl group on the ascorbic acid moiety. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[6][7]

Expected ¹H NMR Chemical Shifts (DMSO-d₆) [6][8]

| Proton | Expected Chemical Shift (ppm) |

| Enolic -OH | ~11.0 |

| Ascorbate ring protons | 4.5 - 5.0 |

| Glycerol backbone protons | 3.3 - 3.8 |

| Ascorbate side chain protons | 3.5 - 4.0 |

Expected ¹³C NMR Chemical Shifts (DMSO-d₆) [6][9]

| Carbon | Expected Chemical Shift (ppm) |

| C=O (lactone) | ~170 |

| C=C (enol) | 118 - 155 |

| Ascorbate ring carbons | 75 - 80 |

| Glycerol backbone carbons | 60 - 75 |

| Ascorbate side chain carbons | ~65 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound and to quantify its concentration. A reversed-phase C18 column is commonly employed.[10][11][12]

Experimental Protocol: HPLC Analysis of this compound [12][13]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10][12]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) is used.[10] An isocratic or gradient elution can be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength where ascorbic acid and its derivatives absorb, typically around 245-265 nm.[12]

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

| Parameter | Condition | Reference |

| Column | C18 (4.6 x 150 mm, 5 µm) | [10][12] |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | [10] |

| Flow Rate | 1.0 mL/min | [12] |

| Detection | UV at 254 nm | [12] |

| Expected Retention Time | Dependent on exact conditions and this compound isomer | N/A |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectrometry Data

-

Molecular Ion: For this compound (C₉H₁₄O₈), the expected exact mass is 250.0689 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 251.0762. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 249.0618.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the glycerol moiety or fragments from the ascorbic acid ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on a salt plate.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FTIR Absorption Bands [14][15][16]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 | O-H stretch | Hydroxyl groups |

| 3000-2850 | C-H stretch | Aliphatic C-H |

| ~1750 | C=O stretch | Lactone carbonyl |

| ~1670 | C=C stretch | Enol double bond |

| 1320-1000 | C-O stretch | Ethers and alcohols |

Biological Activity and Signaling Pathways

This compound derivatives have been shown to exert several beneficial effects on the skin, primarily related to their antioxidant properties, their role in collagen synthesis, and their ability to modulate skin pigmentation and barrier function.

Inhibition of Melanogenesis

This compound derivatives can inhibit the production of melanin (B1238610), the pigment responsible for skin color. This is achieved through the downregulation of key enzymes and transcription factors in the melanogenesis pathway.[17][18]

Experimental Protocol: Tyrosinase Activity Assay in B16 Melanoma Cells [19][20]

-

Cell Culture: Culture B16 melanoma cells in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Cell Lysis: Lyse the cells to release intracellular tyrosinase.

-

Enzyme Assay: Add L-DOPA, the substrate for tyrosinase, to the cell lysates.

-

Measurement: Measure the formation of dopachrome (B613829), the colored product of the reaction, spectrophotometrically at 475 nm. A decrease in dopachrome formation indicates inhibition of tyrosinase activity.[20]

Caption: this compound inhibits melanogenesis by activating ERK, which in turn inhibits the MITF transcription factor, leading to reduced tyrosinase expression and decreased melanin synthesis.

Enhancement of Skin Barrier Function

Derivatives of this compound have been shown to enhance the skin's barrier function by promoting the synthesis of ceramides, which are essential lipids in the stratum corneum.[21]

Experimental Protocol: Assessment of Ceramide Levels in Keratinocytes

-

Cell Culture: Culture human keratinocytes in appropriate media.

-

Treatment: Treat the cells with this compound for a defined period.

-

Lipid Extraction: Extract total lipids from the cells using a solvent system such as chloroform/methanol.

-

Ceramide Quantification: Analyze the lipid extract using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the different ceramide species.

Caption: this compound derivatives stimulate the expression of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis, thereby enhancing skin barrier function.

Induction of Autophagy in Melanocytes

Some derivatives of this compound can suppress melanogenesis by activating autophagy, a cellular process for degrading and recycling cellular components, including melanosomes.[22][23]

Caption: this compound derivatives induce autophagy, as indicated by increased LC3-II and decreased p62 expression, leading to melanosome degradation and reduced melanin content.

Experimental Workflows

Synthesis and Characterization Workflow

Caption: A general workflow for the synthesis and characterization of this compound.

Biological Efficacy Evaluation Workflow

Caption: A typical workflow for evaluating the biological efficacy of this compound in vitro.

References

- 1. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]

- 5. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 10. nacalai.com [nacalai.com]

- 11. lcms.cz [lcms.cz]

- 12. asianpubs.org [asianpubs.org]

- 13. biosciencejournals.com [biosciencejournals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 21. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 3-O-Glyceryl-L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of 3-O-glyceryl-L-ascorbic acid, a stable derivative of Vitamin C. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of related biological pathways.

Chemical Structure and Identification

3-O-glyceryl-L-ascorbic acid is a derivative of L-ascorbic acid where a glyceryl group is attached to the oxygen atom at the C-3 position of the ascorbic acid backbone. This modification enhances the stability of the molecule compared to its parent compound, L-ascorbic acid, which is prone to oxidation.

The IUPAC name for this compound is (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one. Its chemical structure is depicted below:

Caption: Chemical structure of 3-O-glyceryl-L-ascorbic acid.

Physicochemical Properties

A summary of the known physicochemical properties of 3-O-glyceryl-L-ascorbic acid is presented in the table below. It is important to note that some of these values are computed and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₈ | PubChem |

| Molecular Weight | 250.20 g/mol | PubChem |

| Appearance | Clear yellowish liquid or white to almost white powder | MakingCosmetics[1], Ataman Kimya[2] |

| Solubility | Water-soluble | MakingCosmetics[1], Ataman Kimya[2] |

| XLogP3 | -3.2 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 137 Ų | PubChem |

| Ideal pH in Formulation | 3-5 | MakingCosmetics[1] |

Synthesis of 3-O-glyceryl-L-ascorbic acid

The following experimental protocol for the synthesis of 3-O-glyceryl-L-ascorbic acid is adapted from patent literature.[3]

Materials and Reagents

-

L-ascorbic acid

-

Sodium hydrogen carbonate

-

Water

-

Argon atmosphere

Synthesis Protocol[3]

-

Under an argon atmosphere, add L-ascorbic acid (300 g) and sodium hydrogen carbonate (42.9 g) to water.

-

Stir the mixture at room temperature for 30 minutes.

-

Add glycidol (126 g) to the reaction mixture.

-

Heat the mixture to 50°C and continue stirring for 5 hours.

-

After the reaction is complete, add methanol to the mixture.

-

Filtrate the resulting solution to isolate the product.

Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Biological Activity and Signaling Pathways

3-O-glyceryl-L-ascorbic acid and its derivatives exhibit a range of biological activities, primarily related to their antioxidant properties and their role in skin health.

Stimulation of Ceramide Synthesis

Derivatives of 3-O-glyceryl-L-ascorbic acid, such as 3-O-Laurylglyceryl ascorbate, have been shown to reinforce the skin's barrier function by promoting the synthesis of ceramides.[4] Ceramides are essential lipid molecules in the stratum corneum that prevent water loss and protect the skin from external insults. The proposed pathway involves the upregulation of enzymes crucial for ceramide synthesis.

Caption: Proposed pathway for the stimulation of ceramide synthesis.

Inhibition of mTOR Signaling Pathway

While direct studies on 3-O-glyceryl-L-ascorbic acid are limited, its parent molecule, Vitamin C, has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition has been linked to various therapeutic effects, including the reduction of lipid deposition. The proposed mechanism involves the inhibition of GSK-3β, a negative regulator of the mTOR pathway.

Caption: Inhibition of the mTOR signaling pathway by Vitamin C derivatives.

Experimental Workflows

General Workflow for Synthesis and Characterization

A typical experimental workflow for the synthesis and characterization of 3-O-glyceryl-L-ascorbic acid would involve the following steps.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. paulaschoice.nl [paulaschoice.nl]

- 5. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin C inhibits lipid deposition through GSK-3β/mTOR signaling in the liver of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glyceryl ascorbate (B8700270), a stable vitamin C derivative. Due to the limited availability of specific quantitative public data on glyceryl ascorbate's solubility, this document presents qualitative solubility information, comparative data for the parent compound L-ascorbic acid, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a water-soluble derivative of vitamin C (L-ascorbic acid), created by binding ascorbic acid with glycerin.[1][2] This modification enhances the stability of vitamin C, which is notoriously unstable in aqueous solutions and sensitive to light and air.[3] this compound is valued in cosmetic and pharmaceutical formulations for its antioxidant properties, potential to improve skin tone, and its role in supporting skin firmness.[1][2] It is considered more stable and offers greater formulation flexibility than pure ascorbic acid because it is effective over a broader pH range.[1][2]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, its solubility characteristics can be summarized based on available technical data sheets and cosmetic ingredient guides.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various solvents.

| Solvent Class | Solvent Examples | Solubility | Reference |

| Water | Deionized Water, Purified Water | Soluble | [1][2][4] |

| Polyols | Glycerin, Propanediol | Soluble | [4] |

| Oils | Mineral Oil, Silicone Oil | Insoluble | [4] |

| Esters | Isopropyl Myristate, Ethyl Acetate | Insoluble | [4] |

| Silicones | Dimethicone, Cyclomethicone | Insoluble | [4] |

Comparative Solubility Data: L-Ascorbic Acid

To provide a frame of reference for researchers, the following table presents the quantitative solubility of the parent compound, L-ascorbic acid, in various solvents.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | 33 | 20 | [5] |

| Water | 80 | 100 | |

| Ethanol (95%) | 3.3 | 20 | [5] |

| Absolute Ethanol | 2 | 20 | [5] |

| Glycerol (USP) | 1 | 20 | [5] |

| Propylene Glycol | 5 | 20 | [5] |

| Acetone | Insoluble | - | - |

| Ether | Insoluble | - | |

| Chloroform | Insoluble | - | |

| Benzene | Insoluble | - | |

| Oils/Fats | Insoluble | - | [6] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound or other compounds, the following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled environment (e.g., a water bath or incubator).

-

Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation followed by careful filtration of the supernatant using a chemically inert syringe filter that does not absorb the solute.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the solute in the diluted filtrate using a validated analytical method such as HPLC.

-

A calibration curve generated from standard solutions of the compound at known concentrations is necessary for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

General Procedure for Qualitative Solubility Classification

This method provides a systematic approach to classifying the solubility of a compound in various solvents.[8][9]

Objective: To qualitatively assess the solubility of this compound in different classes of solvents.

Materials:

-

This compound

-

Small test tubes

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether)

-

Vortex mixer or glass stirring rod

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of this compound in a small test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

-

Solubility in Other Solvents:

-

If the compound is water-soluble, proceed to test its solubility in other polar solvents like ethanol.

-

If the compound is water-insoluble, test its solubility in a sequence of acidic and basic solutions (5% HCl, 5% NaOH, 5% NaHCO₃) to determine its acid-base properties.

-

For each solvent, use a fresh 25 mg sample of the compound and 0.75 mL of the solvent.

-

Record observations as "soluble," "partially soluble," or "insoluble."

-

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Decision workflow for qualitative solubility classification.

References

- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]

- 2. paulaschoice.nl [paulaschoice.nl]

- 3. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]

- 4. lotioncrafter.com [lotioncrafter.com]

- 5. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2000015221A1 - Stable ascorbic acid preparation for topical use - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Mechanism of Action of Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), has emerged as a promising multifunctional active ingredient in dermatology and cosmetic science. This technical guide delineates the core mechanisms of action of glyceryl ascorbate and its derivatives, focusing on its antioxidant, anti-melanogenic, and collagen-stimulating properties. Through a comprehensive review of available scientific literature, this document provides quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The enhanced stability and moisturizing properties of this compound, achieved by conjugating ascorbic acid with glycerin, make it a superior alternative to its parent molecule for topical applications. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this potent cosmeceutical agent.

Introduction

Ascorbic acid, or Vitamin C, is a well-established antioxidant and essential cofactor in various physiological processes, including collagen synthesis. However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its application in cosmetic and pharmaceutical formulations. This compound, a stabilized form of Vitamin C, overcomes these limitations by attaching a glycerin molecule to the ascorbic acid structure. This modification not only enhances its stability but also imparts additional moisturizing benefits.[1][2][3] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its biological effects.

Core Mechanisms of Action

The therapeutic and cosmetic benefits of this compound are primarily attributed to three core mechanisms of action:

-

Antioxidant Activity: Neutralization of reactive oxygen species (ROS).

-

Inhibition of Melanogenesis: Reduction of hyperpigmentation.

-

Stimulation of Collagen Synthesis: Improvement of skin elasticity and reduction of wrinkles.

Antioxidant Activity

This compound functions as a potent antioxidant, donating electrons to neutralize harmful free radicals.[4] This activity is crucial in protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution.

The antioxidant capacity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., water or a buffer) to create a series of concentrations.

-

Reaction: The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent and DPPH is also prepared.

-

Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.

-

Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of this compound.[5][6][7]

Inhibition of Melanogenesis

This compound and its derivatives have been shown to inhibit the production of melanin (B1238610), the pigment responsible for skin color. This makes them effective agents for treating hyperpigmentation and promoting a more even skin tone.[2][3] The primary mechanism involves the inhibition of tyrosinase, the key enzyme in melanogenesis.[8] A derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), has been demonstrated to suppress melanogenesis through a multi-faceted approach.

VC-HG interferes with melanogenesis at both the transcriptional and post-transcriptional levels. It downregulates the mRNA expression of key genes involved in melanin synthesis and transport, and also activates the degradation of melanosomes through autophagy.

This protocol quantifies the effect of this compound on melanin production in a cell-based model.

-

Cell Culture: B16 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours). A control group without treatment is also included.

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 1N NaOH).

-

Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at 405-475 nm using a microplate reader.

-

Normalization: The melanin content is normalized to the total protein concentration in each sample, which can be determined using a standard protein assay (e.g., BCA assay).[4][9][10][11]

This method is used to quantify the changes in mRNA levels of genes involved in melanogenesis.

-

RNA Extraction: Total RNA is extracted from B16 melanoma cells treated with this compound using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The relative expression of target genes (e.g., Tyrosinase, MyosinVa, Rab27a, Kinesin) is quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[1][12][13]

Stimulation of Collagen Synthesis

This compound, similar to ascorbic acid, plays a crucial role in the synthesis of collagen, the primary structural protein in the skin. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen (B1174764) molecules. Furthermore, it stimulates the transcription of procollagen genes.[5][14][15]

Ascorbic acid and its derivatives increase the synthesis of collagen primarily by upregulating the transcription of procollagen genes, leading to an increase in procollagen mRNA levels.

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.

-

Treatment: Confluent fibroblast cultures are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted collagen, and the cell layer is lysed to measure intracellular collagen.

-

Quantification (ELISA): The amount of Type I and Type III collagen in the supernatant and cell lysates can be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][16][17][18][19]

-

Coat a 96-well plate with a capture antibody specific for the collagen type.

-

Add standards and samples to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal.

-

Measure the absorbance and calculate the collagen concentration based on the standard curve.

-

-

Quantification (Western Blot):

-

Separate proteins from cell lysates and supernatant by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for Type I and Type III collagen.

-

Add a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate. The band intensity can be quantified using densitometry.[20][21][22][23][24]

-

Enhancement of Skin Barrier Function

A derivative of this compound, 3-O-Laurylthis compound (VC-3LG), has been shown to reinforce the skin's barrier function by promoting the synthesis of ceramides, which are essential lipid components of the stratum corneum.

VC-3LG upregulates the expression of the gene encoding serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.

-

Cell Culture and Treatment: Normal human epidermal keratinocytes (NHEKs) are cultured and treated with 3-O-Laurylthis compound.

-

Cell Lysis: The cells are harvested and lysed to obtain a cell homogenate containing the ceramide synthase enzymes.

-

Enzyme Reaction: The cell homogenate is incubated with a fluorescently labeled substrate (e.g., NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA).

-

Lipid Extraction and Separation: The reaction is stopped, and the lipids are extracted. The fluorescently labeled ceramide product is separated from the unreacted substrate using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

-

Quantification: The amount of fluorescently labeled ceramide is quantified using a fluorometer or by densitometry of the TLC plate.[1][2][8][16]

Quantitative Data Summary

| Parameter | Molecule | Assay | Cell/System | Result | Reference |

| Melanogenesis Inhibition | 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Real-Time PCR | B16 Mouse Melanoma Cells | Downregulation of Tyrosinase, MyosinVa, Rab27a, and Kinesin mRNA | [8] |

| 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) | Western Blot | B16 Mouse Melanoma Cells | Decrease in tyrosinase protein levels | [8] | |

| Collagen Synthesis | Ascorbic Acid | mRNA Analysis | Human Skin Fibroblasts | 2- to 3-fold increase in Type I and III procollagen mRNA | [15] |

| Ceramide Synthesis | 3-O-Laurylthis compound (VC-3LG) | Real-Time PCR | Normal Human Epidermal Keratinocytes (NHEKs) | Upregulation of Serine Palmitoyltransferase (SPT) mRNA |

Conclusion

This compound and its derivatives represent a significant advancement in the field of topical Vitamin C delivery. Their enhanced stability and multifaceted mechanisms of action, encompassing antioxidant protection, inhibition of melanogenesis, and stimulation of collagen synthesis, position them as highly effective ingredients for addressing a range of dermatological concerns, from photoaging and hyperpigmentation to impaired skin barrier function. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of these promising compounds. Future research should focus on obtaining more quantitative data for various this compound derivatives and elucidating the finer details of their signaling pathways to optimize their clinical and cosmetic applications.

References

- 1. RT-qPCR analysis of human melanoma progression-related genes - A novel workflow for selection and validation of candidate reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies | MDPI [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human COL4 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]

- 10. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 12. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. file.elabscience.com [file.elabscience.com]

- 15. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. Collagen Biomarkers Quantify Fibroblast Activity In Vitro and Predict Survival in Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to do successful gene expression analysis using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. KoreaMed Synapse [synapse.koreamed.org]

- 22. researchgate.net [researchgate.net]

- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Institute of Cardiovascular Regeneration Webtool Repository [c-it-loci.uni-frankfurt.de]

An In-depth Technical Guide to the Stability and Degradation Pathways of Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl ascorbate (B8700270), a derivative of ascorbic acid (Vitamin C), has emerged as a promising alternative in cosmetic and pharmaceutical formulations due to its enhanced stability. While ascorbic acid is a potent antioxidant and a key factor in collagen synthesis, its inherent instability in aqueous solutions and susceptibility to oxidation have long posed challenges for formulators. This technical guide provides a comprehensive overview of the stability profile and degradation pathways of glyceryl ascorbate, offering valuable insights for researchers and professionals in drug development and cosmetic science. By binding ascorbic acid with glycerin, this compound exhibits improved resistance to degradation, making it a more reliable and effective ingredient in various product matrices.[1][2] This document delves into the quantitative stability data, analytical methodologies for its assessment, and the underlying chemical transformations that govern its degradation.

Core Concepts: Stability and Degradation

The stability of an active pharmaceutical ingredient (API) or a cosmetic active is paramount to ensure its efficacy and safety throughout the product's shelf life. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts. For ascorbic acid, degradation is primarily driven by oxidation, which is accelerated by factors such as pH, temperature, light, and the presence of metal ions. This compound is designed to mitigate these instabilities.

Quantitative Stability Data

The enhanced stability of this compound derivatives compared to ascorbic acid is a key attribute for their use in formulations. While extensive quantitative data in the public domain is limited, available information consistently points towards the superior stability of these derivatives.

One study highlighted that a cream formulation containing 5.0% of 3-glyceryl ascorbate (Amitose 3GA) maintained a white appearance after being stored for 4 weeks at 50°C, whereas formulations with other vitamin C derivatives showed browning, indicating oxidative degradation.[3] Another report mentioned that a concentrated serum with 15.0% 3-glyceryl ascorbate exhibited no color change after 12 weeks at 50°C.[3] Similarly, a clear gel formulation with 1.0% 3-glyceryl ascorbate remained stable and without discoloration after 4 weeks at 50°C.[3]

For comparison, the stability of ascorbic acid in aqueous solutions is significantly lower. For instance, a study on ascorbic acid in aqueous solutions showed a degradation of 23.4% and 56.4% after 7 days of storage at 25°C and 35°C, respectively, in the dark.[4]

Table 1: Comparative Stability of Ascorbic Acid and 3-Glyceryl Ascorbate in Different Formulations

| Compound | Formulation | Concentration | Storage Conditions | Duration | Observed Stability | Reference |

| 3-Glyceryl Ascorbate (Amitose 3GA) | Cream | 5.0% | 50°C | 4 weeks | Maintained white appearance, indicating oxidative stability. | [3] |

| 3-Glyceryl Ascorbate (Amitose 3GA) | Concentrated Serum | 15.0% | 50°C | 12 weeks | No color change observed. | [3] |

| 3-Glyceryl Ascorbate (Amitose 3GA) | Clear Gel | 1.0% | 50°C | 4 weeks | No color change or viscosity alteration. | [3] |

| Ascorbic Acid | Aqueous Solution (Guava Juice) | ~42.2 mg/mL | 25°C (dark) | 7 days | 23.4% degradation. | [4] |

| Ascorbic Acid | Aqueous Solution (Guava Juice) | ~42.2 mg/mL | 35°C (dark) | 7 days | 56.4% degradation. | [4] |

Degradation Pathways

The degradation of ascorbic acid proceeds through both aerobic and anaerobic pathways, leading to a variety of products. The primary and reversible oxidation product is dehydroascorbic acid (DHA). Further irreversible degradation of DHA leads to the formation of 2,3-diketogulonic acid, which can then be metabolized into various other compounds, including oxalic acid, L-threonic acid, and L-xylonic acid. Factors such as pH, temperature, and the presence of oxygen and metal ions significantly influence these pathways.

While specific degradation pathways for this compound are not extensively detailed in the available literature, it is understood that the esterification with glycerin at one of the hydroxyl groups of the ascorbic acid molecule enhances its stability. This modification likely hinders the initial oxidation of the enediol system of the ascorbate molecule, which is the primary step in its degradation. The degradation of this compound is expected to proceed through hydrolysis of the ester bond to yield ascorbic acid and glycerin, followed by the subsequent degradation of the released ascorbic acid. However, the rate of this initial hydrolysis is significantly slower than the direct oxidation of ascorbic acid, contributing to the overall enhanced stability of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. A typical forced degradation study for this compound would involve subjecting the compound to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines Q1A(R2).[5][6][7]

Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydro-alcoholic mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of remaining this compound and identify and quantify any degradation products formed.

References

- 1. paulaschoice.nl [paulaschoice.nl]

- 2. 3-Glyceryl Ascorbate | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]

- 3. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]

- 4. Transforming growth factor-beta stimulates ascorbate transport activity in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. ijcrt.org [ijcrt.org]

Glyceryl Ascorbate: A Comprehensive Technical Guide to its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is gaining significant attention in the fields of dermatology and pharmacology for its enhanced stability and multifaceted biological activities. This technical guide provides an in-depth analysis of the core biological properties of glyceryl ascorbate and its related derivatives, including its antioxidant, anti-inflammatory, skin-lightening, and collagen-promoting effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Ascorbic acid (Vitamin C) is a potent antioxidant with well-documented benefits for skin health, including protection against oxidative stress, stimulation of collagen synthesis, and inhibition of melanogenesis. However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its application in cosmetic and pharmaceutical formulations. To overcome these limitations, various derivatives have been synthesized, among which this compound has emerged as a promising candidate. By esterifying ascorbic acid with glycerin, this compound exhibits improved stability and skin penetration while retaining the biological efficacy of its parent molecule. This guide delves into the scientific evidence supporting the biological properties of this compound and its derivatives.

Core Biological Properties

Antioxidant Activity

Skin Lightening and Anti-Pigmentation Effects

This compound and its derivatives have demonstrated significant potential in regulating skin pigmentation through the inhibition of melanin (B1238610) synthesis and transport.

Mechanism of Action:

One of the key mechanisms involves the downregulation of enzymes and proteins crucial for melanogenesis. For instance, a derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), has been shown to suppress melanogenesis by:

-

Downregulating key gene expression: Studies have indicated that VC-HG downregulates the mRNA expression of tyrosinase (the rate-limiting enzyme in melanin synthesis), MyosinVa, Rab27a, and Kinesin, which are involved in the transport of melanosomes.[1][2]

-

Activating Autophagy: VC-HG has also been found to activate the autophagy system in melanocytes, leading to the degradation of melanosomes.[2][3][4][5]

Quantitative Data Summary: While specific percentage inhibition of melanin production for this compound is not widely published, a study on a related derivative, Hexyl 3-Glyceryl Ascorbate, showed a 22% suppression of melanin production in 3D skin models.

Collagen Synthesis Promotion

Ascorbic acid is a well-known promoter of collagen synthesis, and its derivative, this compound, is also recognized for this property.[1]

Mechanism of Action:

Ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. It also stimulates the transcription of procollagen (B1174764) genes. While the specific signaling pathway for this compound's effect on collagen synthesis is not fully elucidated, it is expected to follow a similar mechanism after its conversion to ascorbic acid within the skin. Studies on ascorbic acid have shown it can increase collagen synthesis in human dermal fibroblasts by approximately 8-fold.[6][7]

Anti-Inflammatory Properties

The anti-inflammatory effects of ascorbic acid are attributed to its ability to scavenge free radicals and modulate the expression of pro-inflammatory cytokines. While specific studies on the anti-inflammatory mechanisms of this compound are limited, it is plausible that it exerts similar effects by reducing oxidative stress, a key trigger of inflammatory pathways such as NF-κB and MAPK.

Skin Barrier Function Enhancement

Certain derivatives of this compound have been shown to improve the skin's barrier function. 3-O-Laurylthis compound (VC-3LG), for example, reinforces the skin barrier by promoting ceramide synthesis and reducing oxidative stress.[3][8] This leads to improved skin hydration and a strengthened defense against environmental aggressors. The commercial product Amitose DGA (Bis-Glyceryl Ascorbate) is noted for its unique moisturizing effect related to the cornified cell envelope.[9]

Quantitative Data Summary

| Biological Property | Compound | Assay/Model | Result | Reference |

| Melanin Inhibition | Hexyl 3-Glyceryl Ascorbate | 3D Skin Model | 22% suppression | - |

| 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid | Theophylline-stimulated B16 melanoma 4A5 cells | IC50 = 81.4 µM | [10] | |

| 2-O-(2,3-dihydroxypropyl)-3-O-hexyl-l-ascorbic acid | Theophylline-stimulated B16 melanoma 4A5 cells | IC50 = 117 µM | [10] | |

| Collagen Synthesis | Ascorbic Acid | Human Skin Fibroblasts | ~8-fold increase | [6][7] |

| Cell Viability | Amitose DGA (Bis-Glyceryl Ascorbate) | Short Time Exposure (STE) test on SIRC cells (5% concentration) | Higher survival rate compared to Sodium Ascorbyl Phosphate and 3-O-Ethyl Ascorbic Acid | [11] |

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727).

-

This compound solutions of varying concentrations.

-

Ascorbic acid (as a positive control).

-

Methanol (as a blank).

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[12][13]

Melanin Content Assay in B16 Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in vitro.

Materials:

-

B16-F10 melanoma cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound solutions.

-

Lysis buffer (e.g., 1N NaOH).

-

Spectrophotometer.

Procedure:

-

Seed B16-F10 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After incubation, wash the cells with PBS and lyse them with the lysis buffer.

-

Heat the cell lysates to dissolve the melanin granules.

-

Measure the absorbance of the lysates at 405 nm.

-

The melanin content can be normalized to the total protein content of each sample to account for differences in cell number.

-

The percentage of melanin inhibition is calculated relative to the untreated control cells.

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To measure the effect of this compound on collagen production by fibroblasts.

Materials:

-

Human dermal fibroblasts.

-

Cell culture medium.

-

This compound solutions.

-

Sirius Red dye solution (0.1% in saturated picric acid).

-

0.5 M NaOH solution.

-

Spectrophotometer.

Procedure:

-

Culture human dermal fibroblasts to confluence in a multi-well plate.

-

Treat the cells with different concentrations of this compound for a defined period.

-

After treatment, fix the cells (e.g., with methanol).

-

Stain the fixed cells with Sirius Red solution for 1 hour.

-

Wash the stained cells with distilled water to remove unbound dye.

-

Elute the bound dye with 0.5 M NaOH.

-

Measure the absorbance of the eluate at a wavelength between 530-550 nm.

-

The absorbance is directly proportional to the amount of collagen.

Signaling Pathways and Experimental Workflows

Melanin Synthesis and Transport Inhibition by 3-O-Glyceryl-2-O-hexyl Ascorbate (VC-HG)

Caption: VC-HG inhibits melanin synthesis by downregulating key genes and activating autophagy.

Experimental Workflow for Melanin Content Assay

Caption: Workflow for determining the effect of this compound on melanin content.

Ceramide Synthesis Pathway

Caption: The de novo pathway of ceramide synthesis in the endoplasmic reticulum.

Stability and Skin Penetration

This compound is recognized for its enhanced stability in formulations compared to pure ascorbic acid.[14] This improved stability is attributed to the protection of the easily oxidizable enediol group of ascorbic acid through esterification with glycerin. This allows for more robust and effective cosmetic and pharmaceutical products.

Conclusion

This compound and its derivatives represent a significant advancement in the application of Vitamin C for skin health. Their enhanced stability and diverse biological activities, including antioxidant, anti-pigmentation, and collagen-boosting properties, make them valuable ingredients for the development of next-generation dermatological and cosmetic products. Further research is warranted to fully elucidate the specific signaling pathways and to generate more comprehensive quantitative data on the efficacy of various this compound derivatives. This will enable a more targeted and effective utilization of these promising compounds in clinical and commercial applications.

References

- 1. specialchem.com [specialchem.com]

- 2. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-O-甘油基-2-O-己基抗坏血酸通过激活自噬系统抑制黑色素生成。 - Suppr | 超能文献 [suppr.wilddata.cn]

- 6. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iVC DGA - Seiwa Kasei - Bis-Glyceryl Ascorbate - Moisturizing [knowde.com]

- 8. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. happi.com [happi.com]

- 10. specialchem.com [specialchem.com]

- 11. happi.com [happi.com]

- 12. mdpi.com [mdpi.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl Ascorbate: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl ascorbate (B8700270), a derivative of ascorbic acid, has emerged as a significant molecule in the fields of dermatology and cosmetology due to its enhanced stability and multifaceted biological activities. This technical guide provides an in-depth exploration of the discovery and history of glyceryl ascorbate, detailing its synthesis, physicochemical properties, and mechanisms of action. The document summarizes key experimental protocols for evaluating its efficacy and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using DOT language diagrams to facilitate a deeper understanding of its scientific underpinnings.

Introduction

L-ascorbic acid (Vitamin C) is a well-established antioxidant and a vital co-factor in various physiological processes, including collagen synthesis. However, its inherent instability, particularly its susceptibility to oxidation in aqueous solutions, has long posed a challenge for its formulation in cosmetic and pharmaceutical products. This limitation spurred the development of more stable ascorbic acid derivatives, among which this compound has garnered considerable attention. By chemically bonding ascorbic acid with glycerin, a humectant, this compound offers a stable, water-soluble molecule with enhanced moisturizing properties and a favorable safety profile.[1][2][3]

Discovery and History

The precise timeline of the initial synthesis of a simple this compound molecule is not extensively documented in readily available academic literature. The broader history of ascorbic acid derivatization has been a continuous effort since the elucidation of its structure. However, the significant development and commercialization of this compound for cosmetic applications are largely attributed to the Japanese company Seiwa Kasei .

Beginning in the 2010s, Seiwa Kasei developed and patented a series of this compound derivatives, marketed under trade names like "Amitose" and the "iVC" series.[4] Their research focused on creating stable forms of Vitamin C that could be easily incorporated into various cosmetic formulations, offering enhanced moisturizing and skin-lightening benefits. Patents filed by Seiwa Kasei provide detailed methodologies for the synthesis of various acylated and non-acylated this compound derivatives, underscoring their pioneering role in bringing this molecule to the forefront of the skincare industry.

Physicochemical Properties

This compound is a white to light yellow crystalline powder that is soluble in water.[1][5] Its chemical structure combines the enediol lactone of ascorbic acid with a glycerol (B35011) moiety, which imparts increased stability and humectant properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₈ | [6] |

| Molecular Weight | 250.20 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Solubility | Water-soluble | [1] |

| Melting Point | 156 - 161 °C | [5] |

| Optical Rotation | [α]20/D = +52.0 to +57.0° (c=1 in MeOH) | [1] |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of L-ascorbic acid with a glycerol derivative. While various methods exist, including enzymatic and chemical synthesis, a common approach involves the protection of certain hydroxyl groups on the ascorbic acid molecule to direct the esterification or etherification to the desired position, followed by deprotection.

A general synthetic pathway can be inferred from patent literature, such as those from Seiwa Kasei. For instance, the synthesis of an acylated this compound derivative involves reacting 2-O-glyceryl ascorbic acid with an acid anhydride (B1165640) in the presence of a base like pyridine.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength.[7][8]

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., L-ascorbic acid) in methanol.

-

In a 96-well microplate, add a specific volume of the test/standard solution to a specific volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

References

- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]

- 2. paulaschoice.es [paulaschoice.es]

- 3. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]

- 4. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C9H14O8 | CID 54732972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

Glyceryl Ascorbate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Biological Activity, and Experimental Protocols for a Stable Vitamin C Derivative.

Introduction

Glyceryl ascorbate (B8700270) is a stabilized derivative of Vitamin C (L-ascorbic acid) synthesized by attaching a glycerin moiety to the ascorbic acid molecule. This modification addresses the inherent instability of pure ascorbic acid to oxidation, heat, and light, thereby enhancing its utility in cosmetic and pharmaceutical formulations. By combining the potent antioxidant and collagen-stimulating properties of ascorbic acid with the humectant benefits of glycerin, glyceryl ascorbate presents a multifunctional ingredient for skin health applications.[1][2] Its improved stability profile allows for more flexible and reliable formulation development, making it a compound of significant interest for researchers and drug development professionals.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological mechanisms of action, and detailed experimental methodologies.

Physicochemical Properties

This compound exists primarily as two positional isomers: 2-O-glyceryl ascorbate and 3-O-glyceryl ascorbate, distinguished by the attachment point of the glycerin group on the ascorbate enediol system. The properties of these compounds are summarized below.

| Property | Data | Reference(s) |

| Chemical Name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | [2] |

| Synonyms | 2-Glyceryl Ascorbate | - |

| CAS Number | 1120360-13-5 | [2] |

| Chemical Name | 3-Glyceryl Ascorbate | - |

| CAS Number | 1120360-11-3 | - |

| Molecular Formula | C₉H₁₄O₈ | - |

| Molecular Weight | 250.20 g/mol | - |

| Appearance | White to light yellow crystalline powder or clear yellowish liquid | [2] |

| Melting Point | 156 - 161 °C | - |

| Solubility | Soluble in water and glycerin; Insoluble in oils | [2] |

| Recommended pH (Formulation) | 3.0 - 5.0 | [3][4] |

| Typical Use Level | 1 - 10% | [3] |

Synthesis and Manufacturing

This compound is produced synthetically through the condensation of L-ascorbic acid and glycerin.[2] While specific, detailed industrial synthesis protocols are proprietary, patent literature outlines a general laboratory-scale procedure for the 3-O-isomer.

Experimental Protocol: Synthesis of 3-O-Glyceryl Ascorbic Acid (General Method)

This protocol is adapted from methodologies described for similar ascorbic acid derivatives.

-

Reaction Setup: In a reaction vessel under an inert argon atmosphere, dissolve L-ascorbic acid and a mild base, such as sodium hydrogen carbonate, in an aqueous solution.

-

Addition of Glyceryl Moiety: Add glycidol (B123203) to the reaction mixture. Glycidol serves as the source for the 2,3-dihydroxypropyl group.

-

Reaction Conditions: Heat the mixture to approximately 50°C and stir for several hours (e.g., 5 hours) to facilitate the reaction.

-

Work-up and Purification:

-

Add methanol (B129727) to the cooled reaction mixture to precipitate salts.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove solvents.

-

The resulting crude product can be further purified using column chromatography (e.g., silica (B1680970) gel) to isolate the desired this compound isomer.

-

Biological Activity and Signaling Pathways

This compound is believed to exert its biological effects primarily by acting as a stable pro-drug that releases L-ascorbic acid upon skin penetration. Its key activities include skin lightening (melanogenesis inhibition) and anti-aging (collagen synthesis stimulation).

Melanogenesis Inhibition

While direct studies on this compound are limited, research on its amphiphilic derivatives, such as 3-O-glyceryl-2-O-hexyl ascorbate (VC-HG), provides significant insight into the probable mechanism of action. The primary mechanism is the disruption of melanosome transport from melanocytes to keratinocytes, which leads to the degradation of melanosomes via autophagy.

Key Molecular Events:

-

Downregulation of Transport Proteins: VC-HG has been shown to decrease the mRNA expression of key proteins involved in melanosome transport, including Myosin Va, Rab27a, and Kinesin.[1]

-

Suppression of Tyrosinase: The treatment also leads to a reduction in tyrosinase protein synthesis, the rate-limiting enzyme in melanin (B1238610) production.[1]

-

Induction of Autophagy: The disruption of melanosome transport causes an accumulation of melanosomes within the melanocyte. This triggers an autophagic response, characterized by an increase in the autophagy marker LC3-II and a decrease in p62, leading to the degradation of the melanin-containing organelles.[5]

Stimulation of Collagen Synthesis

L-ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of procollagen (B1174764) molecules. It also stimulates the transcription of procollagen genes.[6][7] It is hypothesized that this compound acts as a pro-drug, delivering ascorbic acid to dermal fibroblasts to promote collagen production.

Key Molecular Events:

-

Cellular Uptake & Conversion: this compound penetrates the skin and is hydrolyzed by cellular enzymes (e.g., esterases) to release L-ascorbic acid.

-

Gene Transcription: Intracellular ascorbic acid increases the steady-state levels of pro-α1(I) and pro-α1(III) collagen mRNAs.[8]

-

Hydroxylation: Ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases in the endoplasmic reticulum, enabling the hydroxylation of proline and lysine (B10760008) residues on the newly synthesized procollagen chains. This step is vital for the formation of the stable triple helix structure.

Experimental Protocols & Methodologies

In Vitro Melanogenesis Inhibition Assay

This protocol provides a method to assess the efficacy of this compound in reducing melanin production in a cell-based model.

Detailed Methodology: [9]

-

Cell Culture: Seed B16F10 murine melanoma cells into a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: After 24 hours, treat the cells with a melanogenesis stimulator, such as alpha-melanocyte-stimulating hormone (α-MSH). Concurrently, add varying concentrations of this compound, a positive control (e.g., kojic acid), and a vehicle control. Incubate the plates for an additional 48 to 72 hours.

-

Melanin Quantification:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Harvest the cells using trypsin, neutralize, and centrifuge to obtain a cell pellet.

-

Dissolve the cell pellet in 1 N NaOH and incubate at approximately 70°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 475 nm using a microplate reader.

-

The melanin content is proportional to the absorbance reading. Calculate the percentage inhibition relative to the α-MSH-stimulated vehicle control.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not publicly available, a standard reverse-phase HPLC method for L-ascorbic acid can be adapted and validated for its quantification.

Proposed HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer with an organic modifier. A common starting point is a mixture of methanol, water, and an acidifier like acetic acid (e.g., 30:69:1 v/v/v).[10] An acidic pH (e.g., 2.5-3.0) is crucial for retaining the acidic analytes.

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Detection: UV detector set at a wavelength between 230-265 nm, corresponding to the absorbance maximum of the ascorbate moiety.[10][11]

-

Sample Preparation: Dissolve the raw material or extract the finished product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

-

Quantification: Generate a calibration curve using certified reference standards of this compound at known concentrations. The peak area of the analyte in the sample is used to determine its concentration by interpolating from the standard curve.

Stability and Formulation Guidelines

This compound's primary advantage is its enhanced stability compared to L-ascorbic acid. Formulations containing this compound show significantly less discoloration (browning) over time, even at elevated temperatures.[2]

Key Formulation Considerations:

-

pH: Maintain the final formulation pH between 3.0 and 5.0 for optimal stability and efficacy.[3]

-

Temperature: Add this compound to the water phase of an emulsion during the cooling step, at temperatures below 40°C.

-

Antioxidant Synergy: The antioxidant effect of this compound can be further enhanced when formulated with other antioxidants, such as Vitamin E (tocopherol).[2]

Conclusion